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Compound of Interest

Compound Name: 4-Chloro-2,3-dihydrobenzofuran

Cat. No.: B1589167 Get Quote

An In-Depth Technical Guide to 4-Chloro-2,3-dihydrobenzofuran (CAS: 289058-20-4)

This document provides a comprehensive technical overview of 4-Chloro-2,3-
dihydrobenzofuran, a heterocyclic building block of increasing importance in medicinal

chemistry and materials science. As researchers and drug development professionals,

understanding the fundamental properties, synthesis, and reactivity of such intermediates is

paramount to accelerating innovation. This guide moves beyond a simple recitation of facts to

provide field-proven insights into its handling, characterization, and strategic application.

Introduction and Strategic Importance
4-Chloro-2,3-dihydrobenzofuran (Molecular Formula: C₈H₇ClO) is a substituted

dihydrobenzofuran, a privileged scaffold found in numerous natural products and synthetic

compounds with significant biological activity.[1][2] The dihydrobenzofuran core is a key

component in molecules designed as anticancer, anti-inflammatory, and antimicrobial agents.

[3][4] The specific substitution pattern of this compound—a chlorine atom at the 4-position—

offers a versatile handle for further chemical modification, making it a valuable starting material

for the synthesis of complex molecular targets.[5] Its utility has been demonstrated as an

intermediate in the synthesis of various biologically active compounds, positioning it as a key

asset for pharmaceutical research and development.[5]

Physicochemical and Computed Properties
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A thorough understanding of a compound's physical properties is the foundation of its effective

application in synthesis and formulation. The key properties for 4-Chloro-2,3-
dihydrobenzofuran are summarized below. These values are critical for planning reactions,

purification protocols, and ensuring safe handling.

Property Value Source

CAS Number 289058-20-4 [6][7]

Molecular Formula C₈H₇ClO [5][6]

Molecular Weight 154.59 g/mol [6][7]

Appearance Liquid [8]

Boiling Point 232.7 °C at 760 mmHg [5][9]

Density 1.272 g/cm³ [5][9]

Flash Point 99.4 °C [5][9]

Refractive Index 1.577 [5][9]

XLogP3-AA 2.6 [7]

Topological Polar Surface Area 9.2 Å² [7]

Complexity 126 [7]

Proposed Synthesis and Purification Protocol
While specific, peer-reviewed synthetic procedures for 4-Chloro-2,3-dihydrobenzofuran are

not widely published, a logical and robust pathway can be devised based on established

benzofuran synthesis methodologies.[10] The following protocol represents a rational approach

for its preparation in a laboratory setting, starting from commercially available 2,6-

dichlorophenol.

Rationale for Synthetic Design
The proposed two-step synthesis involves an initial Williamson ether synthesis to introduce the

two-carbon unit that will form the dihydrofuran ring, followed by an intramolecular cyclization.
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This approach is chosen for its reliability and use of common, well-understood reactions. The

choice of reagents and conditions is designed to maximize yield while minimizing side

reactions.

Step 1: Williamson Ether Synthesis

Step 2: Intramolecular Cyclization (Friedel-Crafts type)

2,6-Dichlorophenol

2-Bromoethanol, K2CO3, Acetone

2-((2,6-Dichlorophenyl)oxy)ethan-1-ol

2-((2,6-Dichlorophenyl)oxy)ethan-1-ol

Intermediate

Polyphosphoric Acid (PPA), Heat

4-Chloro-2,3-dihydrobenzofuran

Purification

Crude Product

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for 4-Chloro-2,3-dihydrobenzofuran.

Detailed Experimental Protocol
Step 1: Synthesis of 2-((2,6-Dichlorophenyl)oxy)ethan-1-ol

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 2,6-dichlorophenol (1 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and

acetone (250 mL).

Reagent Addition: Add 2-bromoethanol (1.2 equiv.) to the stirring suspension.

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate

the filtrate under reduced pressure to yield the crude intermediate. This intermediate can

often be used in the next step without further purification.

Causality Insight: Potassium carbonate is used as a base to deprotonate the phenol, forming a

phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2

reaction with 2-bromoethanol.[11] An excess of the base ensures complete deprotonation.

Step 2: Intramolecular Cyclization to 4-Chloro-2,3-dihydrobenzofuran

Setup: Place the crude 2-((2,6-dichlorophenyl)oxy)ethan-1-ol (1 equiv.) in a flask and add

polyphosphoric acid (PPA, ~10x by weight).

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction is

typically accompanied by a color change. Monitor via TLC or GC-MS.

Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl

acetate or dichloromethane (3 x 100 mL).
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Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (to neutralize any remaining acid) and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-2,3-
dihydrobenzofuran.

Causality Insight: Polyphosphoric acid acts as both a strong acid and a dehydrating agent. It

protonates the hydroxyl group, converting it into a good leaving group (water). The resulting

carbocation intermediate is then attacked by the electron-rich aromatic ring in an intramolecular

electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to cyclization. The

ortho-chlorine atom directs the cyclization to the adjacent unsubstituted carbon, while the other

chlorine is eliminated.

Purification Protocol
The crude product typically requires purification to remove unreacted starting materials and

polymeric byproducts.

Technique: Flash column chromatography is the method of choice for purifying neutral

organic compounds.[12]

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity

mixture, such as 2-5% ethyl acetate in hexanes, and gradually increase the polarity if

necessary. The ideal solvent system should provide a retention factor (Rƒ) of ~0.3 for the

product on TLC.

Procedure:

Dissolve the crude oil in a minimal amount of dichloromethane.

Adsorb the sample onto a small amount of silica gel and dry it.

Load the dried sample onto the column.

Elute with the chosen solvent system, collecting fractions.
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Analyze fractions by TLC and combine those containing the pure product.

Remove the solvent under reduced pressure to yield the purified 4-Chloro-2,3-
dihydrobenzofuran as an oil or liquid.[8]

Structural Elucidation and Anticipated
Spectroscopic Data
Confirmation of the final structure is achieved through a combination of spectroscopic methods.

While experimental spectra for this specific compound are not readily available in public

databases, we can predict the key features based on the analysis of structurally similar

dihydrobenzofurans.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.

Anticipated ¹H NMR Data

(CDCl₃, 400 MHz)

Anticipated ¹³C NMR Data

(CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)

~ 7.1-7.2 (t, 1H) Ar-H (C6-H) ~ 156-158

~ 6.8-6.9 (d, 1H) Ar-H (C7-H) ~ 129-131

~ 6.7-6.8 (d, 1H) Ar-H (C5-H) ~ 128-130

~ 4.6 (t, 2H, J ≈ 8.8 Hz) O-CH₂ (C2-H₂) ~ 122-124

~ 3.2 (t, 2H, J ≈ 8.8 Hz) Ar-CH₂ (C3-H₂) ~ 118-120

~ 109-111

~ 71-73

~ 29-31

Analytical Rationale: The aromatic region in the ¹H NMR is expected to show three distinct

signals corresponding to the ABC spin system of the trisubstituted benzene ring. The two
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methylene groups of the dihydrofuran ring will appear as two triplets, integrating to two protons

each, due to coupling with each other. In the ¹³C NMR spectrum, eight distinct signals are

expected: six for the aromatic carbons (four CH, two quaternary) and two for the aliphatic

carbons of the dihydrofuran ring.

Mass Spectrometry (MS)
Expected M⁺: The electron ionization (EI) mass spectrum should show a molecular ion peak

(M⁺) at m/z 154 and a characteristic M+2 peak at m/z 156 with an intensity ratio of

approximately 3:1, confirming the presence of one chlorine atom.

Key Fragmentation: A likely fragmentation pattern would involve the loss of a chlorine atom

([M-Cl]⁺) or cleavage of the dihydrofuran ring.

Infrared (IR) Spectroscopy
Ar-H stretch: Peaks just above 3000 cm⁻¹.

C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-O ether stretch: A strong, characteristic peak in the 1200-1250 cm⁻¹ region.

C-Cl stretch: A peak in the 700-800 cm⁻¹ region.

Reactivity and Strategic Applications
The chemical reactivity of 4-Chloro-2,3-dihydrobenzofuran is governed by its functional

groups: the chlorinated aromatic ring and the dihydrofuran moiety.
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Aromatic Ring Reactions Dihydrofuran Ring Reactions
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Cross-Coupling
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Benzylic Functionalization
(e.g., Oxidation at C3)

NBS or KMnO4
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Caption: Key reactivity pathways for 4-Chloro-2,3-dihydrobenzofuran.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, such

as nitration or acylation. The existing chloro and alkoxy groups will direct incoming

electrophiles, although conditions must be carefully controlled to avoid side reactions.

Cross-Coupling Reactions: The aryl chloride provides a reactive site for palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This is a powerful strategy

for introducing new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of highly

complex derivatives.

Benzylic Functionalization: The methylene group at the C3 position is benzylic and may be

susceptible to radical halogenation or oxidation under specific conditions.

Its primary application is as a versatile intermediate. For instance, it serves as a precursor for

synthesizing compounds like 2,3-dihydro-1-benzofuran-4-carbaldehyde and is a known

downstream product for the synthesis of Tasimelteon, a melatonin receptor agonist.[5]

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally

available, prudent laboratory practices should be followed based on data for structurally related

chlorinated aromatic ethers and heterocyclic compounds.[15][16]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat.[16]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of vapors.[15] Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

[16][17]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water.[15]

Eye Contact: Rinse cautiously with water for several minutes.[15]

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion
4-Chloro-2,3-dihydrobenzofuran is a valuable and versatile building block for chemical

synthesis, particularly in the realm of pharmaceutical drug discovery. Its strategic importance is

derived from the privileged dihydrobenzofuran core and the reactive aryl chloride handle. While

detailed synthetic literature is sparse, its preparation is achievable through established organic

chemistry principles. A comprehensive understanding of its properties, reactivity, and handling,

as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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